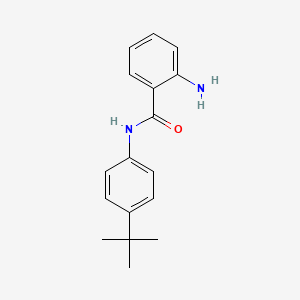

2-amino-N-(4-tert-butylphenyl)benzamide

Description

2-Amino-N-(4-tert-butylphenyl)benzamide is a benzamide derivative characterized by a 2-aminobenzoyl core linked to a 4-tert-butylphenyl group via an amide bond. The tert-butyl substituent introduces significant steric bulk and lipophilicity, which can influence solubility, reactivity, and biological interactions.

The tert-butyl group in this compound may enhance metabolic stability or target binding compared to smaller substituents.

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

2-amino-N-(4-tert-butylphenyl)benzamide |

InChI |

InChI=1S/C17H20N2O/c1-17(2,3)12-8-10-13(11-9-12)19-16(20)14-6-4-5-7-15(14)18/h4-11H,18H2,1-3H3,(H,19,20) |

InChI Key |

DDSAKDUYVNQREE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The following table compares key physical and spectral properties of 2-amino-N-(4-tert-butylphenyl)benzamide analogs:

*Molecular weight calculated from for the closest analog with a phenoxyethyl linker.

Key Observations:

- Steric and Electronic Effects : The tert-butyl group in the target compound increases molecular weight and lipophilicity compared to methyl (Compound 7) or methoxy (Compound 5) substituents. This bulky group may reduce solubility in polar solvents but enhance membrane permeability.

- Melting Points : Methoxy-substituted analogs (e.g., Compound 4, 166°C) exhibit higher melting points than halogenated derivatives (e.g., Compound 2b, 158–160°C), likely due to stronger intermolecular hydrogen bonding .

- Synthesis Yields : High yields (>95%) are achievable for compounds with electron-donating groups (e.g., methyl in Compound 7) , whereas halogenated derivatives (e.g., 4′-bromo in Compound 2b) show moderate yields (70%) due to slower reaction kinetics .

HDAC Inhibition

- Target Compound: While direct evidence is lacking, structurally related benzamides like CI-994 (4-acetylamino-N-(2-aminophenyl)benzamide) are potent HDAC inhibitors, inducing histone hyperacetylation in cancer cells . The tert-butyl group in the target compound may enhance binding to HDAC enzymes by filling hydrophobic pockets.

- Analog with Morpholine Substituent: 2-Amino-N-(4′-morpholinophenyl)benzamide (5b) showed 97% yield , suggesting synthetic feasibility for derivatives with complex substituents.

Anticoagulant Activity

- Thrombin and Factor Xa Inhibition: Compounds like 2-Amino-N-(4′-fluorophenyl)benzamide (3b) and 2-Amino-N-(4′-methoxyphenyl)benzamide (4b) were synthesized for anticoagulant screening . The tert-butyl variant’s activity remains unexplored but could be inferred to have prolonged half-life due to reduced metabolic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.